molecular formula C18H34N2O2 B2465584 tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286274-44-9

tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2465584
CAS No.: 1286274-44-9
M. Wt: 310.482
InChI Key: ZTJRNAODRJKQCV-UHFFFAOYSA-N
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Description

tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C17H32N2O2. It is known for its unique structure, which includes a tert-butyl group, a cyclohexylmethyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl chloroformate with 1-(cyclohexylmethyl)piperidin-4-amine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new pharmaceuticals .

Medicine

Its interactions with biological targets can be explored for therapeutic purposes, such as in the treatment of neurological disorders .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]carbamate
  • tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]ethylcarbamate

Uniqueness

tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it valuable in various fields of research and industry .

Properties

IUPAC Name

tert-butyl N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)19-13-15-9-11-20(12-10-15)14-16-7-5-4-6-8-16/h15-16H,4-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJRNAODRJKQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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